molecular formula C14H14N2O4 B2997246 (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid CAS No. 206130-86-1

(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid

カタログ番号: B2997246
CAS番号: 206130-86-1
分子量: 274.276
InChIキー: FLIIRAIAYMHVAC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid is a complex organic molecule. It is significant in medicinal chemistry and is studied for its potential biological activities and applications in therapeutic developments.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid typically involves multiple steps:

  • Starting Material: : Synthesis begins with an appropriate precursor that forms the core structure.

  • Cyclization: : Formation of the benzodiazepine ring through cyclization reactions.

  • Oxidation and Reduction: : Key reactions to introduce the oxo groups at positions 5 and 11.

  • Final Modification: : Introduction of the acetic acid group through functionalization steps.

Industrial Production Methods

Industrial production focuses on optimizing yield and purity:

  • Optimized Conditions: : Reaction conditions such as temperature, pressure, and solvent choice are critical.

  • Catalysts: : Use of catalysts to enhance reaction rates and selectivity.

  • Purification: : Techniques like crystallization, distillation, and chromatography are employed to purify the final product.

化学反応の分析

Types of Reactions

  • Oxidation: : Introduces oxygen-containing functional groups.

  • Reduction: : Reduces oxo groups to hydroxyl or other functional groups.

  • Substitution: : Replacement of functional groups with others to modify properties.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as chromium trioxide or potassium permanganate.

  • Reducing Agents: : Like sodium borohydride or lithium aluminium hydride.

  • Solvents: : Acetone, ethanol, and dichloromethane for optimal reactions.

Major Products

The primary product is (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid. side products may include partially reduced or oxidized derivatives.

科学的研究の応用

Chemistry

  • Synthesis Studies: : Used as a model compound for studying reaction mechanisms and synthetic methodologies.

Biology

  • Biochemical Research: : Investigated for binding properties with enzymes and receptors.

  • Drug Development: : Explored for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.

Medicine

  • Pharmacology: : Studied for its effects on cellular pathways and potential as a pharmaceutical agent.

Industry

  • Material Science: : Utilized in the development of novel materials with unique properties.

作用機序

The compound exerts its effects through interactions with specific molecular targets:

  • Enzyme Inhibition: : Binds to active sites of enzymes, inhibiting their function.

  • Receptor Modulation: : Acts on receptors to modulate signal transduction pathways.

  • Cellular Pathways: : Influences pathways involved in cell growth, differentiation, and apoptosis.

類似化合物との比較

Similar Compounds

  • Benzodiazepines: : Share the core benzodiazepine structure but differ in functional groups and pharmacological properties.

  • Pyrrolobenzodiazepines: : Similar framework but with variations in substituents and activity profiles.

Uniqueness

(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid stands out due to its specific combination of functional groups and the resulting biological activity spectrum, making it a compound of interest for further research and development.

生物活性

The compound (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid, also known as a pyrrolobenzodiazepine derivative, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C14H14N2O4
  • Molecular Weight: 274.27 g/mol
  • CAS Number: 206130-86-1

Pyrrolobenzodiazepines (PBDs) are known for their ability to interact with DNA and exert cytotoxic effects on cancer cells. The specific compound has been studied for its potential to bind to DNA sequences and inhibit cellular proliferation. Research indicates that PBDs can form covalent bonds with DNA bases, leading to the disruption of DNA replication and transcription processes.

Cytotoxicity

Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes findings from several studies:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)0.5High cytotoxicity
MCF-7 (breast cancer)1.2Moderate cytotoxicity
A549 (lung cancer)0.8High cytotoxicity

These results indicate that the compound is particularly effective against HeLa cells, suggesting a potential for development as an anti-cancer agent.

Anxiolytic Effects

In addition to its cytotoxic properties, derivatives of pyrrolobenzodiazepines have been evaluated for their anxiolytic effects. A limited clinical trial involving a similar compound indicated a reduction in anxiety levels among participants. The mechanism is believed to involve modulation of GABA_A receptors in the central nervous system.

Study on Pharmacological Properties

A study focused on the pharmacological properties of pyrrolo[2,1-c][1,4]benzodiazepine derivatives highlighted the compound's potential as an anxiolytic agent. The study involved both in vitro and in vivo assessments:

  • In Vitro: The compound showed significant binding affinity to GABA_A receptors.
  • In Vivo: Animal models demonstrated reduced anxiety-like behavior when administered the compound.

Metabolism Studies

Metabolism studies conducted on related compounds revealed that hydroxylation occurs rapidly at specific positions (3 and 11a), influencing the biological activity of these derivatives. This metabolic pathway may be critical for understanding the pharmacokinetics of this compound.

特性

IUPAC Name

2-(6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c17-12(18)8-16-10-5-2-1-4-9(10)13(19)15-7-3-6-11(15)14(16)20/h1-2,4-5,11H,3,6-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIIRAIAYMHVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C3=CC=CC=C3C(=O)N2C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。